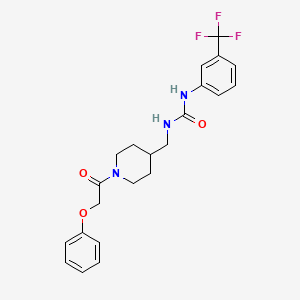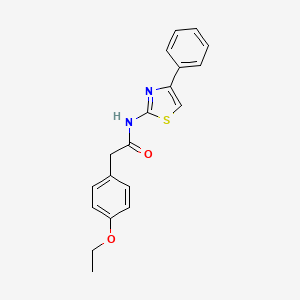![molecular formula C15H18BrNO3S B2810067 (2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351658-65-5](/img/structure/B2810067.png)
(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that includes several functional groups and rings. It contains a bromo-methoxyphenyl group, an oxa-thia-azaspirodecan ring, and a methanone group . This structure suggests that it could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of a bromo-methoxyphenyl group, an oxa-thia-azaspirodecan ring, and a methanone group suggests that it could have interesting chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, the presence of reactive groups like bromo-methoxyphenyl and methanone suggest that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a bromo-methoxyphenyl group could make it relatively polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Antiviral Properties
Compounds with structural similarities to (2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone have been explored for their antiviral properties. Research indicates that derivatives of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, which share a portion of the chemical structure, show potential as human coronavirus and influenza virus inhibitors. Notably, certain compounds within this series have been identified for their ability to inhibit the replication of human coronavirus 229E, suggesting the potential of such structures in antiviral drug development (Apaydın et al., 2019). Further, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have exhibited significant activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in developing new antiviral molecules (Apaydın et al., 2020).
Novel Alkaloids
Research on the plant Gymnotheca chinensis has led to the isolation of novel oxazoline alkaloids with structures similar to this compound. These alkaloids have been characterized by spectroscopic analysis, contributing to the understanding of plant-derived chemical compounds and their potential applications (Xiao et al., 2016).
Strained Ring Metabolism
The metabolism of strained rings in compounds similar to this compound has been studied. Specifically, AZD1979, a compound with a strained spiro-azetidinyl moiety, was found to form glutathione-related metabolites through a unique mechanism not involving cytochrome P450–catalyzed bioactivation, but rather a direct nucleophilic attack by glutathione. This highlights the biochemical pathways involved in the metabolism of complex organic compounds (Li et al., 2019).
Antimicrobial Activity
Novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one, which share structural features with this compound, have been synthesized and tested for their antimicrobial properties. These compounds have shown moderate to good activity against various microbial strains, suggesting potential applications in addressing microbial infections (Singh et al., 2021).
Orientations Futures
Mécanisme D'action
Mode of Action
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on its biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of this compound are currently unknown .
Propriétés
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S/c1-19-11-2-3-13(16)12(10-11)14(18)17-6-4-15(5-7-17)20-8-9-21-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHJMDKYQZILHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2809989.png)

![4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2809991.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2809992.png)
![ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2809993.png)
![2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2809995.png)

![2-[(2-Methoxy-4-nitroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2810000.png)
![5-[[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810002.png)


![5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole](/img/structure/B2810007.png)